N-(2-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-3-18-8-11-21(12-9-18)29-16-20-14-19-10-13-22(34-2)15-25(19)31(27(20)33)17-26(32)30-24-7-5-4-6-23(24)28/h4-15,29H,3,16-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGTWUMRRNNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which features a quinoline backbone with various substituents that may influence its biological activity. The presence of the chlorophenyl and ethylphenyl groups suggests potential interactions with biological targets.
Anticancer Activity
Research has shown that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies have demonstrated that related compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis. A study reported that certain derivatives exhibited IC50 values ranging from 2.32 to 6.51 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, outperforming standard treatments like 5-Fluorouracil (IC50 = 8.40 µg/mL) .
Table 1: Cytotoxicity of Related Compounds
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 3.13 |
| 4i | HepG2 | 5.36 |
| 5a | MCF-7 | 24.79 |
| 5e | MCF-7 | 3.77 |
The mechanism of action for these compounds often involves the modulation of apoptotic pathways. Studies have indicated an increase in the Bax/Bcl-2 ratio and activation of caspase cascades in treated cells, suggesting a pathway leading to programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, this compound demonstrates antimicrobial activity against various bacterial and fungal strains.
Table 2: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 15 |
| Candida albicans | 16 |
The compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar quinoline derivatives, highlighting their potential as therapeutic agents:
- Study on Quinoline Derivatives : A series of quinoline-based compounds were synthesized and tested for their anticancer properties, revealing that modifications at specific positions enhanced their efficacy against cancer cell lines .
- Molecular Docking Studies : Computational analyses suggest that these compounds bind effectively to target proteins involved in cancer progression, indicating a strong potential for drug development .
Scientific Research Applications
The compound N-(2-chlorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery, particularly as an anticancer or antimicrobial agent. Quinoline derivatives are known for their cytotoxic properties against various cancer cell lines. Research indicates that modifications on the quinoline ring can lead to enhanced activity against specific targets.
Case Studies:
- A study investigated the cytotoxic effects of modified quinolines on breast cancer cells, demonstrating that similar compounds exhibited significant inhibition of cell proliferation.
- Another research highlighted the antibacterial activity of quinoline derivatives, suggesting that compounds with similar structures could be effective against resistant bacterial strains.
Pharmacology
Given its structural features, this compound may interact with various biological targets, including enzymes and receptors. The N-(2-chlorophenyl) moiety could influence its binding affinity and selectivity.
Insights:
- Research has shown that chlorinated phenyl groups can enhance the lipophilicity of compounds, potentially improving their bioavailability and efficacy.
- Preliminary in vitro studies on similar compounds have indicated promising results in modulating neurotransmitter systems, particularly those related to pain and mood disorders.
Materials Science
The unique properties of this compound may also lend themselves to applications in materials science, particularly in the development of organic semiconductors or sensors.
Applications:
- Compounds with similar architectures have been explored for their electronic properties, leading to advancements in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Research into polymer composites incorporating quinoline derivatives has shown improved mechanical and thermal stability.
Data Table: Comparison of Similar Compounds
Comparison with Similar Compounds
Quinazolinone-Based Analogs
Compounds 8c, 8d, and 8e () share acetamide linkages and chlorophenyl groups but feature a quinazolin-4-one core instead of quinolin-2-one. Key differences include:
- Substituent Effects : Piperazine groups (8c, 8d) enhance solubility via basic nitrogen, whereas the target compound’s ethylphenyl group increases hydrophobicity.
Fluorinated and Chlorinated Phenyl Derivatives
The difluorophenyl analog N-(2,5-difluorophenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide () differs by replacing the 2-chlorophenyl with a 2,5-difluorophenyl group:
Morpholinone and Coumarin Derivatives
Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () and coumarin-based N-(2-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () highlight the role of heterocyclic cores:
- Morpholinones: Sulfonyl groups introduce strong electron-withdrawing effects, contrasting with the target’s ethylphenyl donor group.
- Coumarins: Chromen-2-one cores enable UV absorption, which is absent in quinolinones.
Q & A
Q. What are the established synthetic routes for this compound, and what critical steps influence yield?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Use of TMSOTf or NIS as activating agents for glycosidic bond formation .
- Protection/deprotection strategies : Acetyl or benzyl groups are employed to stabilize intermediates during heterocycle formation .
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization (e.g., from ethyl acetate) to isolate pure products . Yield optimization often hinges on stoichiometric control of coupling agents and temperature gradients during cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Key markers include:
- Quinolin-2-one carbonyl signals at δ ~168–170 ppm .
- Methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons in the 2-chlorophenyl moiety (δ ~7.0–7.6 ppm) .
- FTIR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and aromatic C-Cl (~550–600 cm⁻¹) .
- XRD : For resolving conformational polymorphism, as seen in three distinct molecular conformers within a single crystal lattice .
Advanced Research Questions
Q. How can researchers address low yields in multi-step synthesis, particularly during the formation of the quinolin-2-one core?
Low yields (e.g., 2–5% in related compounds ) may arise from:
- Steric hindrance : Optimize substituent positions on the quinoline ring to reduce repulsion during cyclization.
- Catalyst selection : Replace traditional Brønsted acids (e.g., p-TsOH) with Lewis acids like Pd(OAc)₂ for milder conditions .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during amide bond formation .
Q. What strategies are recommended for resolving contradictory crystallographic data arising from polymorphic forms or solvent inclusion?
- Variable-temperature XRD : To identify temperature-dependent conformational changes .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) driving polymorphism .
- Thermogravimetric analysis (TGA) : Detect solvent inclusion/decomposition events that alter crystal packing .
Q. How can computational chemistry predict biological targets, and what validation methods confirm these predictions?
- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR targets, prioritizing residues with hydrogen-bonding potential (e.g., quinolin-2-one carbonyl interactions) .
- Molecular dynamics (MD) simulations : Assess binding stability (>50 ns trajectories) for predicted targets .
- In vitro validation : FRET-based enzymatic assays or SPR to measure binding affinities .
Q. What analytical approaches differentiate between N-alkylation byproducts and the desired product in the final synthetic step?
- HPLC-MS/MS : Monitor molecular ions (e.g., [M+H]⁺) with fragmentation patterns unique to the target (e.g., m/z 347 for acetamide derivatives ).
- ²D NMR (HSQC/HMBC) : Correlate cross-peaks to confirm connectivity between the 2-chlorophenyl and quinolinone moieties .
Q. How to evaluate the compound's stability under physiological conditions for pharmacological studies?
- Accelerated stability testing : Incubate in PBS (pH 7.4) at 37°C for 72h, monitoring degradation via LC-MS .
- Mass spectrometry : Identify hydrolysis products (e.g., free 2-chlorophenylacetamide or quinolinone fragments) .
- Circular dichroism : Track conformational changes in simulated gastric fluid (SGF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
